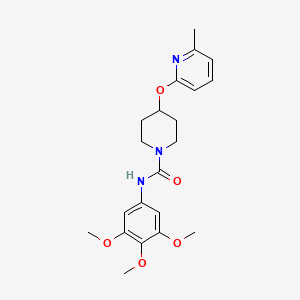

4-((6-methylpyridin-2-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(6-methylpyridin-2-yl)oxy-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5/c1-14-6-5-7-19(22-14)29-16-8-10-24(11-9-16)21(25)23-15-12-17(26-2)20(28-4)18(13-15)27-3/h5-7,12-13,16H,8-11H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAJTAVQCFFFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-methylpyridin-2-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the piperidine derivative with an appropriate carboxylic acid or its derivatives (e.g., acid chlorides or anhydrides).

Attachment of the Methylpyridinyl and Trimethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with the corresponding halogenated methylpyridine and trimethoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((6-methylpyridin-2-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Substitution Reagents: Halogenated compounds, nucleophiles (e.g., amines, alcohols), or electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C22H25N2O5

Molecular Weight : 379.45 g/mol

IUPAC Name : 4-((6-methylpyridin-2-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide

The compound features a piperidine ring, a carboxamide group, and substituents that include a methylpyridinyl group and a trimethoxyphenyl group. This specific arrangement of functional groups is crucial for its biological activity and reactivity in chemical reactions.

Medicinal Chemistry

The compound is of significant interest in medicinal chemistry due to its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets:

- Cytokine Inhibition : Initial studies indicate that derivatives of this compound can inhibit cytokine production, particularly Tumor Necrosis Factor-alpha (TNFα). This suggests potential applications in treating autoimmune diseases and inflammatory conditions .

- Antimicrobial Activity : Research into similar piperidine derivatives has shown promising antimicrobial properties. The compound may be explored for its efficacy against bacterial and fungal infections .

- Immunomodulatory Effects : Some studies suggest that piperidine derivatives can act as immunostimulants, affecting lymphocyte populations and enhancing immune response.

Chemical Synthesis

In the realm of synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation and Reduction Reactions : The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

- Substitution Reactions : The compound's functional groups make it suitable for nucleophilic or electrophilic substitution reactions, allowing further modification of its structure.

Case Study 1: Cytokine Inhibition

A study published in the Journal of Medicinal Chemistry evaluated various piperidine derivatives for their ability to inhibit TNFα production. The results indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects on cytokine production in vitro. This positions the compound as a candidate for further development in therapies targeting inflammatory diseases .

Case Study 2: Antimicrobial Properties

Research conducted by a team at the University of Pharmaceutical Sciences investigated the antimicrobial efficacy of several piperidine derivatives against common pathogens. The study found that certain derivatives demonstrated substantial antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound could be developed into a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-((6-methylpyridin-2-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1. Properties of Thiazole-Pyrimidine Derivatives

| Compound | Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4c | 4-Methoxyphenyl | 30 | 216–217 |

| 4d | 4-Fluorophenyl | 79 | 84–86 |

| 4e | 4-Chlorophenyl | 52 | 125–130 |

| 4f | 2,3-Dichlorophenyl | 53 | 202–205 |

| 4g | Morpholine | 76 | 110–112 |

The target compound’s piperidine carboxamide core may offer enhanced metabolic stability over the thiazole-pyrimidine scaffold, as carboxamides are less prone to oxidative degradation than thiazoles .

Combretastatin A-4 Analogs

Combretastatin A-4 (CA-4, 1a ) and its prodrugs (e.g., 1m , 1n ) highlight the importance of the 3,4,5-trimethoxyphenyl group in antimitotic activity. Key comparisons:

- Solubility : CA-4’s poor water solubility (<0.1 mg/mL) led to prodrug development. Phosphate salts (1m , 1n ) improved solubility (>10 mg/mL) while maintaining stability and bioactivity .

- Structural Rigidity : Unlike CA-4’s stilbene backbone, the target compound’s piperidine ring introduces conformational flexibility, which may alter binding to β-tubulin but improve pharmacokinetics .

Piperazine and Piperidine-Based Analogs

- (E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)methanimine (): This imine derivative shares the 3,4,5-trimethoxyphenyl group but lacks the carboxamide linkage. Imines are generally less stable than carboxamides in physiological conditions, suggesting the target compound may have superior in vivo stability .

- EGFR-Targeting PhosTACs (): These complex molecules incorporate trimethoxyphenyl and piperidine motifs but function as kinase inhibitors via phosphate conjugation. The target compound’s simpler structure may offer synthetic accessibility and reduced off-target effects .

Biological Activity

The compound 4-((6-methylpyridin-2-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered interest due to its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Core Structure : Piperidine ring

- Substituents :

- A 6-methylpyridin-2-yl group

- A 3,4,5-trimethoxyphenyl group

- A carboxamide functional group

This unique arrangement contributes to the compound's biological activity.

Pharmacological Effects

- Cytokine Inhibition : Preliminary studies indicate that derivatives of this compound exhibit significant inhibitory effects on cytokine production. For example, compounds with similar structures have been shown to inhibit TNFα production in vitro, suggesting potential applications in treating autoimmune diseases .

- Antimicrobial Activity : Research into related piperidine derivatives has revealed promising antimicrobial properties. These compounds are being explored for their ability to combat various bacterial and fungal infections .

- Immunomodulatory Effects : Some studies have suggested that piperidine-containing derivatives can act as immunostimulants. They have been evaluated for their effects on lymphocyte subpopulation compositions and peripheral blood hemogram parameters .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

- Piperidine Ring : Essential for binding interactions with biological targets.

- Pyridine and Phenyl Substituents : Modifications in these groups can enhance or diminish activity. For instance, the presence of methoxy groups on the phenyl ring has been associated with increased potency against specific targets .

Case Study 1: Inhibition of Enzymatic Activity

A study focusing on related compounds demonstrated that certain piperazine derivatives effectively inhibited CYP51, an enzyme involved in sterol biosynthesis in Leishmania species. The findings indicated that modifications to the piperidine structure could lead to enhanced selectivity and potency against both CYP51 and CYP5122A1 enzymes .

Case Study 2: Antitumor Activity

Another investigation into similar compounds highlighted their antitumor potential. The study reported that specific derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that the compound could be a candidate for further development in cancer therapies .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.